1,1'-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene]
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Overview
Description
1,1’-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene] is an organic compound with a complex structure It is characterized by the presence of two methoxy groups and a butane-1,4-diylbis(oxy) linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene] typically involves a multi-step process. One common method includes the reaction of 1,4-butanediol with 2-methoxy-4-(prop-1-en-1-yl)phenol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1,1’-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 1,1’-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene] exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,4-Diphenyl-2-butene: Similar in structure but lacks the methoxy groups.
1,4-Butanediol diglycidyl ether: Contains a butane-1,4-diylbis(oxy) linkage but differs in the functional groups attached.
1,2-Di-p-tolylethane: Similar aromatic structure but different linkage and functional groups.
Properties
CAS No. |
111801-73-1 |
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Molecular Formula |
C24H30O4 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-methoxy-1-[4-(2-methoxy-4-prop-1-enylphenoxy)butoxy]-4-prop-1-enylbenzene |
InChI |
InChI=1S/C24H30O4/c1-5-9-19-11-13-21(23(17-19)25-3)27-15-7-8-16-28-22-14-12-20(10-6-2)18-24(22)26-4/h5-6,9-14,17-18H,7-8,15-16H2,1-4H3 |
InChI Key |
VYHGGSXKFJVGFS-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)C=CC)OC)OC |
Origin of Product |
United States |
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